Tumor-Selectivity Index (SI) vs. Unsaturated Lactone Class
In a systematic structure-activity study of 26 α,β-unsaturated carbonyl compounds, 4,4-dimethyl-2-cyclopenten-1-one (compound 12) achieved a tumor-selectivity index (SI = CC50(HGF)/CC50(HSC-2)) of 4.0, substantially exceeding the moderate tumor-specificity observed for unsaturated lactones (SI range: 1.5–1.9) [1]. This indicates a ≥2.1‑fold higher selectivity margin relative to the lactone class.
| Evidence Dimension | Tumor-selectivity index (SI) |
|---|---|
| Target Compound Data | SI = 4.0 (CC50(HGF)/CC50(HSC-2)) |
| Comparator Or Baseline | Unsaturated lactones: SI = 1.5–1.9 |
| Quantified Difference | SI advantage: ≥2.1‑fold higher (4.0 vs. 1.9 maximum) |
| Conditions | HSC-2 oral squamous cell carcinoma cells and HGF normal gingival fibroblasts; CC50 determined after 48 h exposure |
Why This Matters
Procurement decisions for tumor-selectivity studies require compounds with a defined selectivity window; 4,4-dimethyl-2-cyclopenten-1-one provides a 4‑fold margin documented in direct comparator assays.
- [1] Nakayachi, T., Yasumoto, E., Nakano, K., Morshed, S. R. M., Hashimoto, K., Kikuchi, H., Nishikawa, H., Kawase, M., Sakagami, H. (2004). Structure-activity relationships of α,β-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells. Anticancer Research, 24(2B), 737–742. PMID: 15161020. View Source
